molecular formula C14H11N3O3S B12184849 N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No.: B12184849
M. Wt: 301.32 g/mol
InChI Key: UDFFRCBSSHZGSM-UHFFFAOYSA-N
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Description

N-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core linked to a furan-2-carboxamide group. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in oncology research. Compounds based on the 1,3,4-thiadiazole scaffold are extensively investigated for their versatile pharmacological profiles. The mesoionic nature of the 1,3,4-thiadiazole ring allows these molecules to readily cross biological membranes and interact with various biomolecular targets . Specifically, derivatives of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide have been identified as potential inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis . Inhibiting VEGFR-2 can disrupt the blood supply to tumors, making this class of compounds a promising candidate for antiproliferative agents. Research on similar analogs has demonstrated promising cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers . The molecular structure incorporates key pharmacophoric elements, including an electron-donor group and hydrogen bonding domains, which are crucial for interactions with enzyme active sites . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own characterization and bioactivity studies to validate its properties for their specific applications.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C14H11N3O3S/c1-19-10-5-2-4-9(8-10)12-15-14(21-17-12)16-13(18)11-6-3-7-20-11/h2-8H,1H3,(H,15,16,17,18)

InChI Key

UDFFRCBSSHZGSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NSC(=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide to form the intermediate 3-(3-methoxyphenyl)-1,2,4-thiadiazole. This intermediate is then reacted with furan-2-carboxylic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide exhibits significant anticancer properties.

  • Mechanism of Action :
    • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
    • Cell Cycle Arrest : It has been observed to induce S-phase arrest in various cancer cell lines, inhibiting their proliferation .

Case Study Data :

Cell LinePercent Growth Inhibition (%)Mechanism
HepG2 (Liver)75Apoptosis induction
MCF-7 (Breast)68Cell cycle arrest
Huh-7 (Hepatoma)70Apoptosis induction

Antimicrobial Activity

The compound has also shown promising results against various microbial strains:

  • Antibacterial Effects : Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Antifungal Properties : Preliminary studies suggest potential antifungal activity.

Case Study Data :

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Escherichia coli32 µg/mLAntibacterial
Staphylococcus aureus16 µg/mLAntibacterial
Candida albicans64 µg/mLAntifungal

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

  • Thiadiazole Ring : Known for diverse biological activities including anticancer and antimicrobial effects.
  • Furan Moiety : Enhances the compound's ability to interact with biological targets due to its aromatic nature.

Mechanism of Action

The mechanism of action of N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : Bromophenyl derivatives (e.g., 4-bromo) introduce bulkier substituents, which may reduce binding affinity in sterically constrained targets .

Heterocyclic Core Modifications

Compound Name Core Heterocycle Molecular Formula Molecular Weight Key Differences Reference
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide 1,2,4-Oxadiazole + Thiazole C₂₃H₁₈N₄O₄S 466.48 Oxadiazole (more oxygen-rich) vs. thiadiazole; thiazole substitution
5-(2,4-Dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide 1,2,4-Thiadiazole + Dichlorophenyl C₁₆H₁₁Cl₂N₃O₃S 400.25 Dichlorophenyl (strong electron-withdrawing); ketone side chain

Key Observations :

  • Heterocycle Stability : The 1,2,4-thiadiazole core in the target compound offers greater metabolic stability compared to oxadiazole analogs, which may be more prone to hydrolysis .
  • Pharmacophore Diversity : The dichlorophenyl substitution in introduces strong electron-withdrawing effects, which could enhance interactions with electrophilic regions in enzymes or receptors .

Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight Key Differences Reference
N-(3-Hydroxy-4-methylphenyl)furan-2-carboxamide Hydroxy + Methylphenyl C₁₂H₁₁NO₃ 217.22 Hydroxyl group (polar) vs. methoxy; reduced lipophilicity
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide Sulfamoyl + Trifluoromethyl C₁₅H₁₂F₃N₅O₃S₂ 439.42 Sulfamoyl group introduces hydrogen-bonding and acidity

Key Observations :

  • Polarity : Hydroxyl groups (e.g., ) increase polarity but may reduce membrane permeability compared to methoxy groups .
  • Acid-Base Properties: Sulfamoyl groups () can act as hydrogen-bond donors/acceptors, enhancing target engagement in charged environments .

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